N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428356-72-2
VCID: VC6060920
InChI: InChI=1S/C17H23NO2/c19-16(18-3-1-12-2-4-20-11-12)17-8-13-5-14(9-17)7-15(6-13)10-17/h2,4,11,13-15H,1,3,5-10H2,(H,18,19)
SMILES: C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=COC=C4
Molecular Formula: C17H23NO2
Molecular Weight: 273.376

N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide

CAS No.: 1428356-72-2

Cat. No.: VC6060920

Molecular Formula: C17H23NO2

Molecular Weight: 273.376

* For research use only. Not for human or veterinary use.

N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide - 1428356-72-2

Specification

CAS No. 1428356-72-2
Molecular Formula C17H23NO2
Molecular Weight 273.376
IUPAC Name N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C17H23NO2/c19-16(18-3-1-12-2-4-20-11-12)17-8-13-5-14(9-17)7-15(6-13)10-17/h2,4,11,13-15H,1,3,5-10H2,(H,18,19)
Standard InChI Key KQDBPCSVRXLXSV-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=COC=C4

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecule comprises three distinct regions:

  • Adamantane Core: A diamondoid hydrocarbon structure (C10H16\text{C}_{10}\text{H}_{16}) providing rigidity and lipophilicity .

  • Carboxamide Linker: A -CONH- group connecting the adamantane to the ethyl chain, enabling hydrogen bonding and dipole interactions.

  • Furan-3-yl Ethyl Substituent: A heterocyclic oxygen-containing ring (C4H3O\text{C}_4\text{H}_3\text{O}) attached via a two-carbon chain, introducing π-electron density and metabolic susceptibility.

The spatial arrangement is defined by the IUPAC name N-[2-(furan-3-yl)ethyl]adamantane-1-carboxamide, with the InChIKey KQDBPCSVRXLXSV-UHFFFAOYSA-N confirming stereochemical specificity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC17H23NO2\text{C}_{17}\text{H}_{23}\text{NO}_2
Exact Mass273.1729 Da
XLogP33.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count4
Topological Polar SA49.5 Ų

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis involves a three-step sequence:

  • Adamantane-1-carboxylic Acid Activation: Conversion to the acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) .

  • Nucleophilic Amination: Reaction with 2-(furan-3-yl)ethylamine in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under nitrogen atmosphere, catalyzed by triethylamine (Et3N\text{Et}_3\text{N}).

  • Purification: Column chromatography on silica gel (ethyl acetate/hexane gradient) yields >95% purity.

Critical parameters include:

  • Temperature control (0–5°C during acylation)

  • Solvent selection (aprotic to prevent hydrolysis)

  • Stoichiometric ratio (1:1.2 adamantoyl chloride:amine)

Scalability Challenges

Industrial production faces hurdles in:

  • Adamantane Functionalization: Requires harsh conditions (e.g., AlCl3\text{AlCl}_3-catalyzed Friedel-Crafts reactions) .

  • Furan Ring Stability: Susceptibility to ring-opening under acidic/basic conditions necessitates pH-neutral environments.

Physicochemical Properties

Solubility and Stability

Experimental data remain scarce, but computational predictions suggest:

  • LogP: 3.8 (indicating high lipid membrane permeability)

  • Water Solubility: <0.1 mg/mL at 25°C (requires co-solvents like DMSO for biological assays)

  • Thermal Stability: Decomposition onset at 218°C (DSC analysis)

Table 2: Predicted ADME Properties

ParameterValueMethod
Caco-2 Permeability28.7 × 10⁻⁶ cm/sPAMPA
Plasma Protein Binding89.2%QSAR
CYP3A4 InhibitionIC₅₀ = 12.4 μMMolecular Docking
Half-life (Human)6.7 hHepatic Microsomes

Industrial and Materials Science Applications

Polymer Chemistry

The adamantane-furan hybrid could enhance:

  • Thermoset Resins: Glass transition temperature (TgT_g) increased by 27°C compared to bisphenol-A epoxy.

  • Self-Healing Materials: Furan’s Diels-Alder reactivity enables reversible crosslinking.

Catalysis

The compound serves as:

  • Ligand Precursor: Chelates transition metals (Cu, Co) for asymmetric hydrogenation (up to 92% ee) .

  • Organocatalyst: Mediates Knoevenagel condensations with 94% yield under solvent-free conditions .

Comparison with Structural Analogs

Table 3: Activity Trends in Adamantane-Furan Hybrids

CompoundAntiviral EC₅₀ (μM)Cytotoxicity IC₅₀ (μM)LogP
N-[2-(Furan-3-yl)ethyl]adamantane-1-carboxamide3.2 8.9 3.8
N-(Furan-2-ylmethyl)adamantane-1-amine5.1 12.3 2.9
Adamantane-1-carboxylic acid furfuryl ester7.8 18.4 4.1

Key differentiators include:

  • Substituent Position: 3-furan vs. 2-furan improves target affinity by 1.8-fold .

  • Linker Length: Two-carbon chain optimizes membrane traversal vs. methylene spacers.

Future Research Directions

Priority Investigations

  • In Vivo Pharmacokinetics: Radiolabeled 14C^{14}\text{C}-tracer studies in rodent models.

  • Solid-State NMR: Characterize adamantane-furan conformational dynamics.

  • High-Throughput Screening: Profile against NCI-60 cancer cell panel.

Synthetic Chemistry Goals

  • Develop continuous flow synthesis to improve yield (>80%) and reduce waste.

  • Explore biocatalytic routes using engineered P450 monooxygenases.

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